molecular formula C24H30N2O5 B12503034 Methyl 5-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}amino)-2-(morpholin-4-yl)benzoate

Methyl 5-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}amino)-2-(morpholin-4-yl)benzoate

Cat. No.: B12503034
M. Wt: 426.5 g/mol
InChI Key: HMPBTFHAKQAXIF-UHFFFAOYSA-N
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Description

METHYL 5-[2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an isopropyl and methyl-substituted phenoxy group, an acetamido group, and a morpholinyl group attached to a benzoate ester.

Preparation Methods

The synthesis of METHYL 5-[2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE involves multiple steps:

    Synthesis of 2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETIC ACID: This can be achieved by reacting 2-isopropyl-5-methylphenol with chloroacetic acid in the presence of a base.

    Formation of the Acetamido Intermediate: The 2-(2-isopropyl-5-methylphenoxy)acetic acid is then reacted with acetic anhydride to form the acetamido derivative.

    Coupling with Methyl 5-Amino-2-(MORPHOLIN-4-YL)BENZOATE: The acetamido intermediate is coupled with methyl 5-amino-2-(morpholin-4-yl)benzoate using a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Chemical Reactions Analysis

METHYL 5-[2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE undergoes various chemical reactions:

    Oxidation: The phenoxy group can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamido group, using reagents like sodium hydride or lithium diisopropylamide.

Scientific Research Applications

This compound has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and inhibition due to its unique structure.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 5-[2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors, altering their activity.

    Pathways Involved: The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

METHYL 5-[2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE can be compared with similar compounds like:

    2-Isopropyl-5-methylphenyl (2-isopropyl-5-methylphenoxy)acetate: Similar in structure but differs in the ester group.

    (2-ISOPROPYL-5-METHYL-PHENOXY)-ACETIC ACID METHYL ESTER: Shares the phenoxy group but has a different functional group.

    2- ( {4-Amino-5- [ (2-isopropyl-5-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-cyclopentylpropanamide: Contains a similar phenoxy group but has additional functional groups that confer different properties.

Properties

Molecular Formula

C24H30N2O5

Molecular Weight

426.5 g/mol

IUPAC Name

methyl 5-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C24H30N2O5/c1-16(2)19-7-5-17(3)13-22(19)31-15-23(27)25-18-6-8-21(20(14-18)24(28)29-4)26-9-11-30-12-10-26/h5-8,13-14,16H,9-12,15H2,1-4H3,(H,25,27)

InChI Key

HMPBTFHAKQAXIF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC(=C(C=C2)N3CCOCC3)C(=O)OC

Origin of Product

United States

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